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Technical Support Center: Nickel Dissolution
This guide provides troubleshooting advice and answers to frequently asked questions

regarding the prevention of passivation during the dissolution of nickel in acidic media. It is

intended for researchers, scientists, and professionals in drug development who may

encounter this issue during their experiments.

Frequently Asked Questions (FAQs)
Q1: What is nickel passivation?

A1: Nickel passivation is the phenomenon where a thin, non-reactive layer forms on the

surface of nickel metal when exposed to certain environments, such as acidic solutions.[1][2]

This layer, typically composed of nickel oxide (NiO), nickel hydroxide, or salts like nickel

hydrosulfate, acts as a barrier that prevents further reaction between the metal and the acid,

effectively stopping or significantly slowing down the dissolution process.[1][3] While pure

nickel is chemically reactive, this passivation layer can form quickly, hindering desired

reactions.[1]

Q2: What are the typical signs of passivation during an experiment?

A2: The most common sign is the cessation or drastic reduction in the rate of nickel dissolution.

This can be observed as a stop in the evolution of hydrogen gas, which is typically produced

when nickel reacts with non-oxidizing acids.[4] Visually, you might notice the formation of a dull
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or colored film on the nickel surface. In electrochemical experiments, passivation is indicated

by a sharp decrease in anodic current as the potential is increased into the passive region.[3]

Q3: How does the type of acid (e.g., Sulfuric vs. Hydrochloric) affect nickel passivation?

A3: The type of acid plays a crucial role.

Sulfuric Acid (H₂SO₄): Nickel is prone to passivation in sulfuric acid. The passive film can be

composed of nickel hydrosulfate (Ni₄(OH)₁₀SO₄), which is largely insoluble in the acid.[3]

The presence of oxygen can assist the passivation process.[5]

Hydrochloric Acid (HCl): Dissolution in HCl is generally more effective due to the role of

chloride ions (Cl⁻).[6] Chloride ions actively work to break down the passive oxide layer, a

process sometimes referred to as pitting corrosion, which promotes continuous dissolution.

[6][7][8] However, passivation can still occur, especially in concentrated HCl, possibly due to

the formation of a nickel chloride layer that has low solubility.[9]

Q4: What is the specific role of chloride ions in preventing passivation?

A4: Chloride ions (Cl⁻) are highly effective at preventing and breaking down the passive layer

on nickel surfaces. Their mechanism involves:

Chemical Attack: Chloride ions chemically attack the passive nickel oxide layer, making it

more soluble in the acid.[6]

Competitive Adsorption: They compete with passivating species (like hydroxide ions or

water) for sites on the nickel surface, inhibiting the formation of the oxide film.[7]

Increased Cation Vacancies: In the passive film, an increased concentration of chloride ions

can lead to a higher concentration of metal cation vacancies, which is believed to be a key

factor in the breakdown of passivity on nickel.[7]

Q5: Are there chemical additives that can prevent passivation?

A5: Yes, various chemical inhibitors and oxidants can be used.
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Corrosion Inhibitors: Many organic compounds, particularly those containing nitrogen or

sulfur, can adsorb onto the nickel surface. This adsorbed layer acts as a physical barrier to

mass and charge transfer, thereby inhibiting both corrosion and passivation.[10] Examples

include aniline derivatives and Tween surfactants.[5][10]

Oxidizing Agents: In situations where the acid itself is not sufficiently oxidizing to dissolve the

metal (or its passive layer), adding an oxidant like hydrogen peroxide (H₂O₂) can be very

effective.[11][12] The oxidant helps to oxidize the nickel metal, allowing it to dissolve in the

acid.[12]

Troubleshooting Guide
Problem: My nickel sample has stopped dissolving in sulfuric acid.

Cause: The nickel surface has likely become passivated by a layer of nickel oxide or nickel

hydrosulfate.[3]

Solution 1: Introduce Chloride Ions. Add a source of chloride ions, such as a small amount of

hydrochloric acid or a salt like sodium chloride (NaCl). The chloride ions will help to break

down the passive layer.[6][7]

Solution 2: Add an Oxidizing Agent. Introduce hydrogen peroxide (H₂O₂) to the sulfuric acid

solution. This creates a more potent dissolving mixture that can overcome the passivation.

[11][12]

Solution 3: Increase Temperature. Elevating the temperature can increase the dissolution

rate, although in some cases, it may negatively affect the solubility of certain oxidants like

dissolved oxygen.[11][13]

Problem: The dissolution rate is very slow or inconsistent.

Cause: This could be due to partial or intermittent passivation. Factors like localized pH

changes at the surface, insufficient agitation, or low temperature can contribute.

Solution 1: Increase Agitation. Stirring the solution ensures that the concentration of acid at

the nickel surface remains high and helps to mechanically dislodge any loosely adhering

passive films.[5][14]
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Solution 2: Check Acid Concentration. In some cases, diluting a highly concentrated acid

(like HCl) can paradoxically increase the dissolution rate by improving the solubility of the

resulting metal salt layer.[9]

Solution 3: Add an Inhibitor (for controlled dissolution). If you need a slow but steady

dissolution, certain inhibitors can prevent complete passivation while controlling the overall

rate. Surfactants like Tween have been shown to act as effective mixed inhibitors.[10][15]

Problem: I see a film forming on the nickel, and the solution color is changing.

Cause: The film is the passive layer. The color change in the solution (typically to green)

indicates the formation of dissolved nickel(II) ions, such as the [Ni(H₂O)₆]²⁺ aquo complex.[1]

If dissolution stops while the solution is still lightly colored, it confirms that passivation has

halted the reaction prematurely.

Solution: Follow the steps for a passivated sample. To remove the existing film

(depassivation), you can add chloride ions or an oxidant.[6][11] In an electrochemical setup,

applying a cathodic potential can also reduce and remove the oxide film.[3]

Quantitative Data Summary
The following tables summarize key quantitative data from referenced experiments on nickel

dissolution and inhibition.

Table 1: Apparent Reaction Rate Constants for Nickel Dissolution with Different Oxidants

Conditions: 55 °C in a sulfuric acid solution.

Oxidant
Apparent Rate Constant
(ms⁻¹)

Control Mechanism

Hydrogen Peroxide (H₂O₂) 7.13 Mass Transfer

Dissolved Oxygen (O₂) 0.17 Mass Transfer

Ferric Sulphate (Fe₂(SO₄)₃) 0.02 Surface Chemical

(Data sourced from references[11][13])
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Table 2: Inhibition Efficiency of Tween Surfactants on Nickel Corrosion Conditions: 1.0 M

H₂SO₄ solution.

Inhibitor Key Structural Feature Inhibition Action

Tween 20, 40, 60, 80 Non-ionic surfactants

Mixed inhibitors; adsorb on the

metal surface, creating a

barrier to mass and charge

transfer.[10][15]

(Note: Specific efficiency percentages vary with concentration and surfactant type, with

efficiency generally increasing with hydrocarbon chain length.[10][15])

Experimental Protocols
1. Weight Loss Measurement for Inhibitor Efficiency

This protocol is used to determine the effectiveness of an inhibitor in preventing nickel

corrosion (dissolution).

Materials: Pure nickel coupons (e.g., 1x2x0.2 cm), analytical balance, acidic solution (e.g.,

1.0 M H₂SO₄), inhibitor compounds, acetone, distilled water, beakers.

Procedure:

Polish nickel coupons with different grades of emery paper to a mirror finish.

Degrease the coupons with acetone, rinse with distilled water, and dry thoroughly.

Accurately weigh each coupon using an analytical balance (W₁).

Prepare the test solutions: one blank acid solution and several acid solutions containing

different concentrations of the inhibitor.

Fully immerse one coupon in each solution for a predetermined time (e.g., 24 hours) at a

constant temperature (e.g., 25 °C).
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After immersion, remove the coupons, rinse with distilled water, scrub gently to remove

corrosion products, rinse again, dry, and reweigh (W₂).

Calculate the weight loss (ΔW = W₁ - W₂).

The corrosion rate and inhibitor efficiency (IE%) can be calculated from the weight loss

data.

2. Potentiostatic Polarization for Passivation Studies

This electrochemical technique is used to study the active dissolution and passivation behavior

of nickel.

Materials: Potentiostat, three-electrode electrochemical cell, nickel sample (working

electrode), platinum or graphite counter electrode, saturated calomel electrode (SCE) or

Ag/AgCl reference electrode, electrolyte (acid solution).

Procedure:

Embed the nickel sample in an insulating resin (e.g., araldite) leaving a known surface

area exposed (e.g., 0.5 cm²).

Polish the exposed nickel surface to a mirror finish, degrease with acetone, and rinse with

distilled water.

Assemble the three-electrode cell with the nickel as the working electrode, the counter

electrode, and the reference electrode. Fill the cell with the deaerated acid electrolyte.

Allow the system to stabilize for about 30-60 minutes until a steady open circuit potential

(OCP) is reached.

Perform a potentiodynamic polarization scan, sweeping the potential from a cathodic value

(e.g., -250 mV vs. OCP) to an anodic value at a slow scan rate (e.g., 1 mV/s).

Plot the resulting current density (log scale) versus the applied potential. The curve will

show the active dissolution region, the passivation potential (Eₚ), and the passive current

density (iₚ), providing detailed information about the passivation process.
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Visualizations
Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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